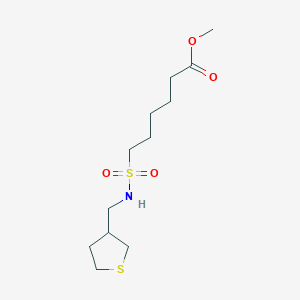
Methyl 6-(thiolan-3-ylmethylsulfamoyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(thiolan-3-ylmethylsulfamoyl)hexanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
The synthesis of Methyl 6-(thiolan-3-ylmethylsulfamoyl)hexanoate typically involves the esterification of a carboxylic acid with an alcohol. The general reaction conditions include the use of a strong acid catalyst, such as sulfuric acid, and heating the reaction mixture to facilitate the formation of the ester bond . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Methyl 6-(thiolan-3-ylmethylsulfamoyl)hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-(thiolan-3-ylmethylsulfamoyl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: It is used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Methyl 6-(thiolan-3-ylmethylsulfamoyl)hexanoate involves its interaction with various molecular targets. The thiolane ring can participate in nucleophilic and electrophilic reactions, affecting biochemical pathways and enzyme activities. The ester functional group can also undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further interact with biological systems .
Comparison with Similar Compounds
Similar compounds to Methyl 6-(thiolan-3-ylmethylsulfamoyl)hexanoate include other esters and sulfur-containing heterocycles. Some examples are:
Methyl acetate: A simple ester used as a solvent and flavoring agent.
Ethyl acetate: Another ester with similar applications but different physical properties.
Thiophene derivatives: Sulfur-containing heterocycles with various applications in organic synthesis and pharmaceuticals.
This compound is unique due to its combination of an ester functional group and a thiolane ring, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-(thiolan-3-ylmethylsulfamoyl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S2/c1-17-12(14)5-3-2-4-8-19(15,16)13-9-11-6-7-18-10-11/h11,13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOIHYYXYQDMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCS(=O)(=O)NCC1CCSC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














